molecular formula C11H19NO2 B14447462 tert-Butyl (1-methylpyrrolidin-2-ylidene)acetate CAS No. 78167-70-1

tert-Butyl (1-methylpyrrolidin-2-ylidene)acetate

Cat. No.: B14447462
CAS No.: 78167-70-1
M. Wt: 197.27 g/mol
InChI Key: KZCFCNRDIRSWDU-UHFFFAOYSA-N
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Description

tert-Butyl (1-methylpyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

The synthesis of tert-Butyl (1-methylpyrrolidin-2-ylidene)acetate typically involves the reaction of 1-methylpyrrolidine with tert-butyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl (1-methylpyrrolidin-2-ylidene)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl (1-methylpyrrolidin-2-ylidene)acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-methylpyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall activity of the compound.

Comparison with Similar Compounds

tert-Butyl (1-methylpyrrolidin-2-ylidene)acetate can be compared with other similar compounds, such as:

    tert-Butyl (2E)-cyano(1-methyl-2-pyrrolidinylidene)ethanoate: This compound has a similar structure but contains a cyano group instead of an acetate group.

    tert-Butyl (1-methylpyrrolidin-2-ylidene)propanoate: This compound has a propanoate group instead of an acetate group, which can influence its reactivity and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of steric hindrance and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(1-methylpyrrolidin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)8-9-6-5-7-12(9)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCFCNRDIRSWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10822699
Record name tert-Butyl (1-methylpyrrolidin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10822699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78167-70-1
Record name Acetic acid, (1-methyl-2-pyrrolidinylidene)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78167-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-methylpyrrolidin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10822699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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